molecular formula C16H24N2S B13032801 1-Benzyl-2-methyl-N-(thietan-3-yl)piperidin-4-amine

1-Benzyl-2-methyl-N-(thietan-3-yl)piperidin-4-amine

Cat. No.: B13032801
M. Wt: 276.4 g/mol
InChI Key: WIOXBCIUZZTUIP-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-N-(thietan-3-yl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with benzyl, methyl, and thietan-3-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-methyl-N-(thietan-3-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The benzyl, methyl, and thietan-3-yl groups are introduced through substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methyl-N-(thietan-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

1-Benzyl-2-methyl-N-(thietan-3-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-N-(thietan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-methylpiperidin-3-amine: A related compound with similar structural features.

    N-Benzylpiperidine: Another piperidine derivative with benzyl substitution.

    Thietan-3-yl derivatives: Compounds containing the thietan-3-yl group.

Uniqueness

1-Benzyl-2-methyl-N-(thietan-3-yl)piperidin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H24N2S

Molecular Weight

276.4 g/mol

IUPAC Name

1-benzyl-2-methyl-N-(thietan-3-yl)piperidin-4-amine

InChI

InChI=1S/C16H24N2S/c1-13-9-15(17-16-11-19-12-16)7-8-18(13)10-14-5-3-2-4-6-14/h2-6,13,15-17H,7-12H2,1H3

InChI Key

WIOXBCIUZZTUIP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1CC2=CC=CC=C2)NC3CSC3

Origin of Product

United States

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